Methyl 2-fluoro-4-(trifluoromethoxy)benzoate
Overview
Description
Methyl 2-fluoro-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F4O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-(trifluoromethoxy)benzoate typically involves the esterification of 2-fluoro-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and reduce production costs. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Methyl 2-fluoro-4-(trifluoromethoxy)benzyl alcohol.
Oxidation: 2-fluoro-4-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
Methyl 2-fluoro-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, as well as improve its metabolic stability.
Comparison with Similar Compounds
Methyl 2-fluoro-4-(trifluoromethoxy)benzoate can be compared with other fluorinated benzoates, such as:
Methyl 2-fluorobenzoate: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
Methyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.
Methyl 2-(trifluoromethoxy)benzoate:
The unique combination of fluorine and trifluoromethoxy groups in this compound imparts distinct properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-fluoro-4-(trifluoromethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-15-8(14)6-3-2-5(4-7(6)10)16-9(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYMJWORFKPDFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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